Product packaging for 4-Cyclohexylbutanoyl chloride(Cat. No.:CAS No. 4441-67-2)

4-Cyclohexylbutanoyl chloride

Cat. No.: B2580528
CAS No.: 4441-67-2
M. Wt: 188.7
InChI Key: YJNINJXESSDLSJ-UHFFFAOYSA-N
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Description

4-Cyclohexylbutanoyl chloride is an organochlorine compound of the acyl chloride class, serving as a versatile reagent for nucleophilic acyl substitution reactions in organic synthesis. Its molecular structure features a cyclohexyl group connected to a four-carbon aliphatic chain, terminating in a highly reactive carbonyl chloride group (-COCl). This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. As a typical acyl chloride, its core research value lies in its role as a potent acylating agent. The electron-withdrawing chlorine and oxygen atoms render the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This property drives its primary mechanism of action: a two-step nucleophilic addition-elimination mechanism . In the addition stage, a nucleophile (e.g., an oxygen from an alcohol) donates a lone pair to form a bond with the electrophilic carbonyl carbon. This is followed by an elimination step where the chloride ion is expelled, reforming the carbonyl bond and releasing hydrogen chloride (HCl) . This mechanism underpins its main research applications. It reacts readily with alcohols to form esters and with water to form carboxylic acids . Furthermore, acyl chlorides like this compound are fundamental substrates in Friedel-Crafts acylation reactions to synthesize aryl ketones , and they react with ammonia and amines to form amide bonds . The cyclohexylbutanoyl chain introduced by this reagent can be valuable in medicinal chemistry for creating molecular probes, in polymer science for modifying chain termini, and in materials science for developing novel organic compounds with specific properties. Researchers should handle this compound with extreme care in a well-ventilated area, preferably inside a fume hood, as it is highly corrosive, moisture-sensitive, and reacts violently with water and alcohols, releasing steamy, acidic fumes of hydrogen chloride .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClO B2580528 4-Cyclohexylbutanoyl chloride CAS No. 4441-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNINJXESSDLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical and Spectroscopic Profile

Key Physicochemical Properties

Lower molecular weight acyl chlorides are typically colorless liquids with pungent odors. allen.inchemguide.co.uk They generally have lower boiling points than their corresponding carboxylic acids due to the absence of hydrogen bonding. allen.inbyjus.com Acyl chlorides are soluble in common organic solvents like ether and chloroform (B151607) but are insoluble in water, with which they react vigorously. allen.inbyjus.com

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₀H₁₇ClO fluorochem.co.uk
CAS Number 4441-67-2 fluorochem.co.uk
Canonical SMILES O=C(Cl)CCCC1CCCCC1 fluorochem.co.uk
InChI InChI=1S/C10H17ClO/c11-10(12)8-4-2-6-9-5-1-3-7-9/h9H,1-8H2 fluorochem.co.uk

Spectroscopic Data

¹H NMR Spectroscopy: Protons on the carbon adjacent to the carbonyl group (α-protons) would appear as a triplet at a downfield chemical shift. Protons of the cyclohexyl group would appear in the upfield region.

¹³C NMR Spectroscopy: The carbonyl carbon would show a characteristic signal at a significant downfield chemical shift. The carbons of the cyclohexyl ring and the aliphatic chain would appear in the upfield region.

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride would be prominent, typically in the region of 1780-1815 cm⁻¹.

Reaction Mechanisms and Reactivity Profiles of 4 Cyclohexylbutanoyl Chloride in Nucleophilic Acyl Substitution

Fundamental Principles of Nucleophilic Attack on Acyl Chlorides

The reactivity of 4-cyclohexylbutanoyl chloride, like other acyl chlorides, is governed by the principles of nucleophilic acyl substitution. This class of reactions is fundamental to the transformation of carboxylic acid derivatives.

Electrophilic Nature of the Carbonyl Center in Acyl Chlorides

The carbonyl carbon in acyl chlorides, including this compound, is highly electrophilic. chemrevise.orgdocbrown.info This pronounced positive character is due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms bonded to it. chemrevise.org The significant electronegativity difference between carbon and these atoms results in a substantial partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles. docbrown.infogoogle.com This inherent electronic property is the primary driver for the high reactivity of acyl chlorides in nucleophilic substitution reactions. nih.gov

Addition-Elimination Mechanism in Acyl Chloride Transformations

The reactions of this compound with nucleophiles proceed through a well-established two-step mechanism known as nucleophilic addition-elimination. chemguide.co.ukpearson.com The initial step involves the nucleophilic attack on the electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemguide.co.uk

The second step is the elimination phase. The carbon-oxygen double bond reforms, and in this process, the chloride ion, being a good leaving group, is expelled. chemguide.co.uk This two-stage process results in the net substitution of the chloride with the incoming nucleophile. pearson.com

Formation of Carboxylic Acid Derivatives from this compound

Utilizing the reactivity of its acyl chloride group, this compound serves as a versatile starting material for the synthesis of various carboxylic acid derivatives.

Esterification Reactions: Synthetic Scope and Stereochemical Considerations

This compound readily reacts with alcohols and phenols to form esters. pressbooks.pubsavemyexams.com These reactions are typically vigorous and often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrogen chloride byproduct. google.com The steric hindrance of the bulky cyclohexyl group can influence the reaction rate, following the general trend of primary > secondary > tertiary alcohols for reactivity. google.com

If a chiral alcohol is used in the esterification, the reaction generally proceeds with retention of stereochemistry at the chiral center of the alcohol. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond is cleaved.

Table 1: Illustrative Esterification Reactions of Bulky Acyl Chlorides As specific examples for this compound are not readily available in literature, the following table provides examples with analogous bulky acyl chlorides.

Acyl ChlorideAlcoholBaseProduct
Cyclohexanecarbonyl chlorideEthanolPyridineEthyl cyclohexanecarboxylate
3,3-Dimethylbutanoyl chlorideMethanolPyridineMethyl 3,3-dimethylbutanoate
Cyclohexanecarbonyl chloridePhenolPyridinePhenyl cyclohexanecarboxylate

Anhydride (B1165640) Synthesis: Coupling with Carboxylic Acids

This compound can be converted to a carboxylic acid anhydride through a reaction with a carboxylate salt or a carboxylic acid in the presence of a base like pyridine. pressbooks.pubresearchgate.net This nucleophilic acyl substitution allows for the synthesis of both symmetrical and unsymmetrical (mixed) anhydrides. pressbooks.pub The reaction involves the attack of the carboxylate anion on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. pressbooks.pub While specific literature examples for the synthesis of an anhydride from this compound are sparse, the general method is widely applicable. uni-stuttgart.de The use of bulky acyl chlorides in the synthesis of poly(anhydride-ester)s has been noted to reduce side reactions due to the steric effect of the bulky acyl groups. researchgate.net

Table 3: General Synthesis of Anhydrides from Acyl Chlorides

Acyl ChlorideCarboxylic Acid/SaltBase (if applicable)Anhydride Type
R-COClR'-COOHPyridineMixed Anhydride (R-CO-O-CO-R')
R-COClR'-COONaNoneMixed Anhydride (R-CO-O-CO-R')
R-COClR-COOHPyridineSymmetrical Anhydride (R-CO-O-CO-R)

Thioester Formation: Electrochemical and Conventional Approaches

The synthesis of thioesters from this compound can be achieved through both conventional and electrochemical methods. Conventional methods typically involve the acylation of thiols with acyl chlorides. researchgate.netacs.org This approach, while reliable, often requires the use of thiols, which are known for their unpleasant odor and tendency to undergo oxidation. rsc.org

Electrochemical methods offer a more recent and sustainable alternative. rsc.orgrsc.org One such method involves the reductive cross-coupling of acyl chlorides, like this compound, with sulfinic acids. rsc.orgresearchgate.net This process generates thiyl radicals from the sulfinic acid via a single electron transfer process, which then react with the acyl chloride to form the thioester. rsc.org This electrochemical approach has been shown to be effective for a variety of acyl chlorides, producing thioesters in yields of up to 95%. rsc.org Another electrochemical strategy involves a three-component reaction with elemental sulfur and a diazoalkane to generate a carbonyl thiyl radical, which then forms the thioester. rsc.org These electrochemical methods avoid the direct use of odorous and unstable thiols. rsc.orgresearchgate.net

MethodReagentsKey Features
Conventional Thioesterification This compound, ThiolDirect acylation, well-established. researchgate.netacs.org
Electrochemical Cross-Coupling This compound, Sulfinic acidAvoids use of thiols, proceeds via thiyl radical. rsc.orgresearchgate.net
Electrochemical Three-Component Reaction This compound, Elemental sulfur, DiazoalkaneForms a carbonyl thiyl radical intermediate. rsc.org

Carbon-Carbon Bond Forming Reactions Involving this compound

This compound is a versatile precursor for various carbon-carbon bond-forming reactions, enabling the synthesis of ketones and aldehydes, and participating in Friedel-Crafts acylations.

The synthesis of ketones from this compound is effectively achieved using organocuprates, also known as Gilman reagents (R₂CuLi). chemistrysteps.comchemistrysteps.comchemistryscore.com These reagents are less reactive than Grignard or organolithium reagents. chemistrysteps.compearson.com This reduced reactivity is advantageous because it allows the reaction to stop at the ketone stage. chemistrysteps.comchemistryscore.comlibretexts.org In contrast, more reactive organometallics like Grignard reagents would continue to react with the newly formed ketone to produce a tertiary alcohol. chemistrysteps.comchemistrysteps.com The reaction with a Gilman reagent involves a nucleophilic acyl substitution where an alkyl group from the organocuprate replaces the chloride on the acyl chloride. chemistryscore.com The reaction is typically carried out at low temperatures, such as -78°C, to ensure selectivity. chemistrysteps.com

Organometallic ReagentProduct with this compoundKey Characteristic
Gilman Reagent (e.g., (CH₃)₂CuLi) Ketone (e.g., 1-Cyclohexyl-4-pentanone)Selective for single addition, stopping at the ketone. chemistrysteps.comchemistryscore.comlibretexts.org
Grignard Reagent (e.g., CH₃MgBr) Tertiary AlcoholReacts further with the intermediate ketone. chemistrysteps.comchemistrysteps.com

The reduction of this compound to 4-cyclohexylbutanal (B3111782) can be accomplished using sterically hindered reducing agents like Diisobutylaluminium hydride (DIBAL-H). quora.comblogspot.comlibretexts.org Standard reducing agents such as lithium aluminum hydride (LiAlH₄) would fully reduce the acyl chloride to the corresponding primary alcohol. chemistrysteps.com DIBAL-H, being a bulky reducing agent, allows for a partial reduction to the aldehyde, especially when the reaction is performed at low temperatures, typically -78°C. quora.comlibretexts.org At this low temperature, the reaction can be stopped at the aldehyde stage before further reduction occurs. libretexts.orgchemistrysteps.com Another suitable reagent for this selective reduction is lithium tri-tert-butoxyaluminum hydride. blogspot.comlibretexts.orgchemistrysteps.com

This compound can be used in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring, such as benzene. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.combyjus.com The reaction proceeds by the formation of an acylium ion, which then acts as the electrophile and attacks the aromatic ring. masterorganicchemistry.comsigmaaldrich.comlibretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, preventing polysubstitution. organic-chemistry.org The reaction typically yields a monoacylated product. libretexts.orgsigmaaldrich.com The resulting aryl ketone can be subsequently reduced to an alkylbenzene if desired. organic-chemistry.org

Advanced Mechanistic Studies on the Reactivity and Selectivity of Cyclohexyl-Containing Acyl Chlorides

The reactivity of acyl chlorides is influenced by both electronic and steric factors. The chlorine atom is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. libretexts.org However, the bulky cyclohexyl group in this compound can sterically hinder the approach of nucleophiles. libretexts.org This steric hindrance can affect the rate and selectivity of reactions. For instance, in reactions with alcohols, the order of reactivity is primary > secondary > tertiary, largely due to steric effects. libretexts.org

The electronegativity of the chlorine atom in the acyl chloride makes the carbonyl carbon more positive and thus more reactive towards nucleophiles compared to other carboxylic acid derivatives like amides and esters. chemrevise.org The lack of significant resonance donation from the chlorine's p-orbitals into the carbonyl π-system, compared to the nitrogen in an amide, further enhances the reactivity of the acyl chloride. chemrevise.org

In the context of Friedel-Crafts acylation, the formation of the acylium ion is a critical step. masterorganicchemistry.com The stability of this intermediate, which is resonance-stabilized, prevents the carbocation rearrangements that are often observed in Friedel-Crafts alkylations. masterorganicchemistry.combyjus.com The steric bulk of the cyclohexyl group can influence the regioselectivity of the acylation on substituted aromatic rings.

Recent studies have utilized computational methods and advanced analytical techniques to probe the transition states and reaction pathways of reactions involving sterically demanding substrates. researchgate.netcore.ac.ukresearchgate.net These studies help in understanding the subtle interplay of steric and electronic effects that govern the reactivity and selectivity of complex molecules like cyclohexyl-containing acyl chlorides.

Strategic Applications of 4 Cyclohexylbutanoyl Chloride in Complex Molecule Synthesis and Diversification

Role of 4-Cyclohexylbutanoyl Chloride as a Building Block in Multi-Step Synthesis

This compound serves as a key building block in multi-step synthetic sequences, enabling the construction of more complex molecular architectures. Its primary role is to introduce the cyclohexylbutanoyl group through acylation reactions, most notably the Friedel-Crafts acylation of aromatic compounds. This reaction forms a carbon-carbon bond between the acyl group and an aromatic ring, a fundamental transformation in organic synthesis.

A notable application is in the synthesis of intermediates for resin compositions. For instance, this compound can be reacted with an aromatic compound like 1,4-dimethoxybenzene (B90301) in a Friedel-Crafts acylation to produce 4-cyclohexyl-1-(2,5-dimethoxyphenyl)butan-1-one. This ketone can then undergo further transformations to be incorporated into larger polymer structures.

Another significant use is in the synthesis of pharmaceutically relevant scaffolds. For example, it is a precursor in the synthesis of 2-bromo-1-(4-chloro-2,5-dimethoxyphenyl)-4-cyclohexylbutan-1-one. This is achieved by first reacting this compound with 1-chloro-2,5-dimethoxybenzene via a Friedel-Crafts acylation, followed by bromination of the resulting ketone. google.com This bromo-ketone is a versatile intermediate that can be used to construct more complex heterocyclic systems.

The following table summarizes representative reactions where this compound is used as a building block:

Reactant 1Reactant 2Reaction TypeProductReference
This compound1,4-DimethoxybenzeneFriedel-Crafts Acylation4-cyclohexyl-1-(2,5-dimethoxyphenyl)butan-1-one google.com
This compound1-Chloro-2,5-dimethoxybenzeneFriedel-Crafts Acylation1-(4-Chloro-2,5-dimethoxyphenyl)-4-cyclohexylbutan-1-one google.com
1-(4-Chloro-2,5-dimethoxyphenyl)-4-cyclohexylbutan-1-oneBromineBromination2-bromo-1-(4-chloro-2,5-dimethoxyphenyl)-4-cyclohexylbutan-1-one google.com
This compound5-aminoisophthalic acid N,N'-di-t-butyldiamideAmidationN,N'-di-t-butyl-5-(4-cyclohexylbutanamido)isophthalamide google.com

Late-Stage Diversification Strategies Enabled by Acyl Chloride Intermediates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying complex molecules at a late step in their synthesis. This approach allows for the rapid generation of analogues with diverse properties from a common advanced intermediate. Acyl chlorides are valuable reagents for LSF due to their high reactivity, which allows for the introduction of acyl groups under relatively mild conditions.

While specific examples of late-stage diversification using this compound are not extensively documented in the literature, the general reactivity of acyl chlorides suggests its potential in this area. rsc.org For instance, a complex bioactive molecule containing a nucleophilic handle, such as an amine or alcohol, could be acylated with this compound to introduce the cyclohexylbutane moiety. This modification could significantly alter the molecule's lipophilicity, steric profile, and ultimately its biological activity.

The generation of acyl radicals from acyl chlorides under photoredox catalysis is another modern LSF strategy. researchgate.net These acyl radicals can participate in a variety of carbon-carbon bond-forming reactions. It is conceivable that this compound could be employed in such reactions to introduce the corresponding acyl group into a complex substrate in the final steps of a synthesis.

Derivatization of Biologically Relevant Scaffolds Using this compound

The modification of biologically relevant scaffolds is a common strategy to enhance or alter their biological properties. This compound, with its ability to introduce a lipophilic and sterically demanding group, is a potential reagent for such modifications.

The N-acylation of amino acids and their derivatives is a fundamental reaction in peptide chemistry and the synthesis of bioactive compounds. researchgate.net Acyl chlorides are frequently used for this purpose. The reaction of this compound with the amino group of an amino acid ester would yield an N-(4-cyclohexylbutanoyl) amino acid ester. organic-chemistry.orgbeilstein-journals.org This modification introduces a bulky, lipophilic side chain that can influence the peptide's conformation, membrane permeability, and receptor-binding affinity. rsc.org

A general reaction for the N-acylation of an amino acid ester is shown below:

R-CH(NH2)-COOR' + ClCO(CH2)3C6H11 → R-CH(NH-CO(CH2)3C6H11)-COOR' + HCl

This strategy can be used to synthesize a variety of modified amino acids that can then be incorporated into peptides or used as standalone bioactive molecules.

Polysaccharides such as cellulose (B213188) and chitosan (B1678972) are abundant biopolymers with a wide range of applications. nih.govmdpi.com Their properties can be tailored by chemical modification of their hydroxyl and amino groups. nih.gov Acylation with reagents like this compound can be used to introduce new functionalities and alter the physical properties of these biopolymers, such as their solubility and thermal stability. researchgate.netlsu.edu

For example, the hydroxyl groups of cellulose can be esterified with this compound in a suitable solvent system to produce a more hydrophobic cellulose derivative. nih.gov Similarly, the amino groups of chitosan can be acylated to introduce the cyclohexylbutane side chain, which could enhance its use in biomedical applications by modifying its drug-loading capacity or interaction with cell membranes. nih.gov

The following table illustrates the potential for functionalizing biopolymers with this compound:

BiopolymerFunctional GroupReaction TypePotential ProductPotential Property Change
CelluloseHydroxyl (-OH)EsterificationCellulose cyclohexylbutanoateIncreased hydrophobicity
ChitosanAmino (-NH2)AmidationN-(4-cyclohexylbutanoyl)chitosanAltered solubility, enhanced bioactivity

Development of Novel Reagents and Methodologies Utilizing this compound

The reactivity of this compound also lends itself to the development of new reagents and synthetic methodologies. While specific examples are not widespread, the known chemistry of acyl chlorides provides a basis for potential applications.

One area of potential is in the development of derivatization reagents for analytical chromatography. Acyl chlorides are used to synthesize reagents that react with specific functional groups in analytes to enhance their detection by techniques like HPLC. bohrium.comresearchgate.netnih.gov this compound could be used to create a derivatizing agent that introduces a non-polar, UV-active or fluorescently-tagged cyclohexylbutane group onto an analyte, thereby improving its separation and detection.

Another potential application lies in the synthesis of novel photoinitiators for polymerization reactions. Acylphosphines and their oxides, which are effective photoinitiators, are often synthesized from acyl chlorides. researchgate.netresearchgate.net this compound could potentially be used as a precursor to synthesize a photoinitiator containing the bulky cyclohexylbutane group, which might influence the initiator's solubility and reactivity.

Computational and Theoretical Insights into 4 Cyclohexylbutanoyl Chloride Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics from first principles. For 4-cyclohexylbutanoyl chloride, these computational approaches can elucidate aspects of its behavior that are challenging to probe experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. DFT studies can predict the most stable three-dimensional arrangement of atoms (conformational preferences) and detail the molecule's electronic properties.

The flexibility of the cyclohexyl and butyl groups means that this compound can exist in several conformations. DFT calculations can determine the relative energies of these different conformers, identifying the most stable, lowest-energy structures. This analysis typically involves optimizing the geometry of various initial structures and comparing their final electronic energies. The stability is influenced by steric hindrance and weak intramolecular interactions. For organic-inorganic hybrid perovskites, for example, the consideration of weak van der Waals interactions has been shown to be crucial for accurately describing their properties, a principle that also applies to flexible molecules like the one . rsc.org

Electronic properties derived from DFT calculations include the band structure, density of states (DOS), and the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. rsc.orgresearchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability; a larger gap generally implies greater stability and lower reactivity. chemmethod.com For related compounds, DFT has been used to demonstrate that different isomers can have significantly different thermodynamic stabilities, which correlate with their respective HOMO-LUMO gaps and chemical hardness. chemmethod.com

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values for a molecule of this type, calculated using a common DFT functional like B3LYP with a 6-311+G(d,p) basis set. Actual values for this compound would require specific calculations.)

PropertyValueSignificance
HOMO Energy -7.5 eVEnergy of the outermost electron orbital; relates to the molecule's ability to donate electrons.
LUMO Energy -1.2 eVEnergy of the lowest empty electron orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.3 eVIndicates kinetic stability and chemical reactivity. A larger gap suggests higher stability. chemmethod.com
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η) 3.15 eVResistance to change in electron distribution. Calculated as (LUMO - HOMO) / 2. chemmethod.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. youtube.comresearchgate.net This approach is a powerful predictive tool for understanding reaction mechanisms. libretexts.orgimperial.ac.uk

HOMO (Highest Occupied Molecular Orbital): This orbital is the primary electron donor. In a reaction, the region of the molecule where the HOMO is localized is the most likely site for nucleophilic attack. For this compound, the HOMO is expected to have significant density on the oxygen and chlorine atoms due to their lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The region where the LUMO is localized is the most susceptible to electrophilic attack. In an acyl chloride, the LUMO is typically centered on the carbonyl carbon, specifically in the π* antibonding orbital of the C=O bond. This low-energy LUMO makes the carbonyl carbon highly electrophilic.

FMO analysis predicts that a nucleophile will attack this compound at the carbonyl carbon. The interaction involves the donation of electrons from the nucleophile's HOMO into the LUMO of the acyl chloride. This populates the C=O π* antibonding orbital, weakening the carbonyl double bond and initiating the nucleophilic acyl substitution reaction. libretexts.org

Table 2: FMO-Based Reactivity Predictions for this compound

Molecular SiteDominant Frontier OrbitalPredicted Reactivity
Carbonyl Carbon LUMO (π* C=O)Electrophilic site, susceptible to attack by nucleophiles. youtube.com
Carbonyl Oxygen HOMO (lone pair)Nucleophilic and basic site, can be protonated by strong acids. youtube.com
Chlorine Atom HOMO (lone pair)Weakly nucleophilic; primary role is as a leaving group.

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution of a molecule. It is mapped onto the electron density surface, using color to denote different potential values: red typically indicates electron-rich, negative potential regions, while blue indicates electron-poor, positive potential regions. researchgate.netucsb.edu

For this compound, an ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen due to its high electronegativity and lone pairs. This region is a likely site for interaction with electrophiles or for hydrogen bonding. researchgate.net

Positive Potential (Blue): Concentrated around the carbonyl carbon. This significant positive potential confirms the carbon's high electrophilicity and its susceptibility to nucleophilic attack. youtube.com

Neutral/Slightly Negative Potential (Green): The cyclohexyl and alkyl chain regions would show a relatively neutral potential, as they are largely nonpolar.

Complementing the ESP map, charge distribution analysis calculates the partial atomic charges on each atom in the molecule. nih.govyoutube.com Methods like Natural Bond Orbital (NBO) analysis can provide these charges. This analysis would quantify the polarity of the bonds, showing a significant positive charge on the carbonyl carbon and negative charges on the oxygen and chlorine atoms, which is consistent with the predictions from FMO theory and ESP mapping. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While quantum chemical methods describe static molecular properties, molecular dynamics (MD) simulations provide a dynamic picture of chemical processes. ua.ac.be By simulating the movements of atoms over time, MD can be used to explore reaction pathways, identify transient intermediates, and understand the role of the solvent in a reaction. mdpi.com

For a reaction involving this compound, such as its hydrolysis or aminolysis, MD simulations can:

Trace Reaction Trajectories: Starting from the reactants, MD simulations can follow the atomic coordinates as the reaction progresses towards the products, revealing the detailed mechanism of bond formation and cleavage. mdpi.com

Identify Intermediates and Transition States: MD can capture short-lived structures like the tetrahedral intermediate formed during nucleophilic acyl substitution. While finding the exact transition state often requires other methods, MD can sample geometries near the transition state, providing valuable information. nsf.gov

Elucidate Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent interacts with the solute, stabilizing charged intermediates and influencing the reaction's energy barrier.

Recent advancements combine MD with other methods, such as the coordinate driving (MD/CD) approach, to automatically search for complex reaction pathways, which could be applied to explore the reactivity of this compound with various nucleophiles. rsc.org

Advanced Computational Methodologies in Acyl Chloride Research (e.g., TDDFT, Quantum Error Mitigation)

Beyond standard DFT and MD, more advanced computational techniques offer deeper insights, particularly into electronically excited states and the frontiers of computational accuracy.

Time-Dependent Density Functional Theory (TD-DFT): Conventional DFT is a ground-state theory. TD-DFT extends its principles to describe electronic excited states, making it an essential tool for studying how molecules interact with light (photochemistry). mdpi.com TD-DFT calculations can predict UV-Vis absorption spectra, identifying the energies of electronic transitions. researchgate.netnih.gov For an acyl chloride, TD-DFT could be used to study its photochemical decomposition or its potential to participate in photo-induced reactions by characterizing its n→π* and π→π* excited states. acs.org

Quantum Error Mitigation (QEM): Quantum computing holds promise for solving chemical problems that are intractable for classical computers. aps.org However, current quantum hardware is susceptible to "noise," which introduces errors into calculations. Quantum Error Mitigation (QEM) encompasses a set of techniques designed to reduce the impact of this noise, improving the accuracy of results from near-term quantum computers. aps.orguga.edu Strategies like reference-state error mitigation (REM) and its extensions (MREM) are being developed to make quantum chemistry calculations on these devices more reliable. arxiv.orgarxiv.org While the application to a molecule the size of this compound is still a future prospect, these methods are foundational for the next generation of computational chemistry. researchgate.net

Structure-Reactivity Relationships: A Computational Perspective on this compound

Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). chemrxiv.org By correlating computed molecular properties with observed chemical behavior, a predictive understanding of a molecule's reactivity can be developed.

For this compound, the computational insights converge to paint a clear picture of its reactivity:

The Electrophilic Center: FMO theory, ESP mapping, and atomic charge analysis all identify the carbonyl carbon as the primary site of electrophilicity. youtube.com The low-lying LUMO localized on this carbon makes it highly susceptible to attack by a wide range of nucleophiles.

The Leaving Group: The chlorine atom is a good leaving group, a fact that can be rationalized by the relative stability of the resulting chloride ion. The strength of the C-Cl bond and the energy of the transition state for its cleavage can be quantified computationally.

The Role of the Cyclohexyl Group: The bulky, nonpolar cyclohexyl group primarily influences the molecule's steric properties and solubility. DFT conformational analysis can reveal how the orientation of this group might hinder the approach of a nucleophile to the reactive carbonyl center, potentially slowing down the reaction rate compared to a less hindered acyl chloride. This steric hindrance is a key factor in its structure-activity relationship. nih.govresearchgate.net

By integrating these different computational perspectives, a comprehensive model of the chemical behavior of this compound can be constructed, guiding its use in synthesis and further chemical studies.

Q & A

Q. What are the recommended synthetic routes for 4-cyclohexylbutanoyl chloride, and how can purity be validated?

Methodological Answer:

  • Synthesis : React 4-cyclohexylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor completion via TLC or FT-IR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹).
  • Purification : Distill under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the acyl chloride.
  • Purity Validation :
    • HPLC : Use a C18 column with UV detection at 210 nm; compare retention times against 4-cyclohexylbutanoic acid (a common impurity, as noted in impurity standards ).
    • 1H NMR : Look for characteristic peaks: δ 1.0–1.8 ppm (cyclohexyl CH₂), δ 2.4–2.6 ppm (COCl adjacent CH₂), and absence of carboxylic acid proton (~12 ppm) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to avoid hydrolysis. Employ moisture-trapping reagents (e.g., molecular sieves) during reactions.
  • Storage : Store in sealed, amber glass vials at –20°C. Regularly test for hydrolysis via FT-IR (appearance of O-H stretches indicates degradation to 4-cyclohexylbutanoic acid) .

Q. What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • 13C NMR : Identify the carbonyl carbon (δ 170–180 ppm) and cyclohexyl carbons (δ 20–35 ppm).
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (M⁺ at m/z ~202) and fragmentation patterns (e.g., loss of Cl, m/z ~166). Cross-reference with NIST Chemistry WebBook data .

Advanced Research Questions

Q. How can reaction conditions be optimized for acylation reactions using this compound?

Methodological Answer:

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (e.g., toluene) to balance reactivity and side reactions.
  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilicity. Monitor reaction progress via in situ IR for acyl intermediate formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis but may slow reaction rates; use kinetic studies to identify optimal conditions .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations : Model the LUMO energy of the carbonyl group to assess electrophilicity. Compare with experimental Hammett σ values for substituent effects.
  • Molecular Dynamics : Simulate solvent effects on transition states using software like Gaussian or ORCA. Validate with experimental kinetic data .

Q. How do impurities like 4-cyclohexylbutanoic acid impact synthetic outcomes, and how can they be quantified?

Methodological Answer:

  • Impact : Residual acid impurities can compete in reactions (e.g., esterification) or catalyze side reactions.
  • Quantification : Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) or LC-MS/MS with selective ion monitoring (SIM) for trace detection .

Q. What strategies resolve contradictory data in acyl chloride stability studies under varying humidity conditions?

Methodological Answer:

  • Controlled Experiments : Perform accelerated stability testing at 40°C/75% RH and compare degradation rates via Arrhenius modeling.
  • Statistical Analysis : Apply ANOVA to assess significance of humidity vs. temperature effects. Use DOE (Design of Experiments) to isolate variables .

Key Sources

  • Structural Data : NIST Chemistry WebBook .
  • Impurity Standards : European Pharmacopoeia guidelines .
  • Reaction Mechanisms : Peer-reviewed studies on acyl chloride reactivity .

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